Pan-RAS-IN-1: A Technical Guide to its Mechanism of Action in RAS-Driven Cancers
Pan-RAS-IN-1: A Technical Guide to its Mechanism of Action in RAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that function as critical molecular switches in signaling pathways regulating cell proliferation, differentiation, and survival. Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them one of the most sought-after targets in oncology drug discovery. For decades, RAS was considered "undruggable" due to the high affinity for its GTP substrate and the lack of deep pockets for small molecule binding. The development of Pan-RAS inhibitors, which target all RAS isoforms regardless of mutation status, represents a promising therapeutic strategy to overcome the challenges of RAS-driven cancers, including the heterogeneity of RAS mutations and the development of resistance to mutant-specific inhibitors.
This technical guide focuses on Pan-RAS-IN-1 (also known as compound 3144), a multivalent small-molecule inhibitor designed to disrupt the interaction of RAS proteins with their downstream effectors. We will delve into its core mechanism of action, provide detailed experimental protocols for its characterization, present quantitative data on its activity, and visualize the key signaling pathways and experimental workflows.
Core Mechanism of Action
Pan-RAS-IN-1 is a pan-RAS inhibitor that was designed to bind to adjacent sites on the surface of RAS proteins, thereby sterically hindering the binding of downstream effector proteins such as RAF and PI3K. This disruption of protein-protein interactions is the primary mechanism by which Pan-RAS-IN-1 inhibits RAS-mediated signaling. By binding to both the active (GTP-bound) and inactive (GDP-bound) states of RAS, Pan-RAS-IN-1 effectively blocks the propagation of oncogenic signals, leading to the inhibition of key downstream pathways like the MAPK/ERK and PI3K/AKT cascades. This ultimately results in reduced cell proliferation and induction of apoptosis in RAS-dependent cancer cells.
Biophysical assays have confirmed the direct binding of Pan-RAS-IN-1 to various RAS isoforms, including wild-type and oncogenic mutants.[1][2][3] Cellular studies have demonstrated that the cytotoxic effects of Pan-RAS-IN-1 are at least partially dependent on the expression of RAS proteins.[4] Furthermore, treatment with Pan-RAS-IN-1 has been shown to decrease the phosphorylation of ERK (p-ERK), a key downstream marker of RAS pathway activation, in cancer cells.[5]
Data Presentation
Table 1: Binding Affinity of Pan-RAS-IN-1 to RAS Isoforms
| RAS Isoform | Method | Binding Affinity (Kd) in µM |
| KRAS G12D | MST, ITC, NMR | < 20[6] |
| KRAS G12D | Not Specified | 4.7[2][3] |
| KRAS wt | Not Specified | 17[2][3] |
| HRAS | Not Specified | 6.6[2][3] |
| NRAS | Not Specified | 3.7[2][3] |
| RRAS2 | Not Specified | 24 (weak binding)[2][3] |
Table 2: Cellular Activity of Pan-RAS-IN-1 and Other Pan-RAS Inhibitors
| Compound | Cell Line | RAS Mutation | Assay | IC50 |
| Pan-RAS-IN-1 (3144) | Hras−/−; Nras−/−; Krasflox/flox MEFs | - | Cell Viability | 3.8 µM[4] |
| ADT-007 | HCT-116 | KRAS G13D | 2D Growth | 5 nM[7] |
| ADT-007 | HT-29 (HRAS G12V transfected) | HRAS G12V | 2D Growth | 24 nM[7] |
| BI-2852 | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Various KRAS mutations | Cell Proliferation | ~1 µM[8] |
| BAY-293 | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Various KRAS mutations | Cell Proliferation | ~1 µM[8] |
| BAY-293 | Colorectal Cancer (CRC) cell lines | Various KRAS mutations | Cell Proliferation | 1.15 - 5.26 µM[8] |
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity Determination
Objective: To quantify the binding affinity of Pan-RAS-IN-1 to a fluorescently labeled RAS protein.
Methodology:
-
Protein Labeling: Recombinant RAS protein is labeled with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation for His-tagged proteins) according to the manufacturer's protocol. The concentration of the labeled protein is kept constant.[9][10][11][12]
-
Serial Dilution: A serial dilution of Pan-RAS-IN-1 is prepared in the assay buffer.
-
Incubation: The labeled RAS protein is mixed with each dilution of Pan-RAS-IN-1 and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into MST capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled RAS protein along this gradient is measured. The change in thermophoresis upon binding of Pan-RAS-IN-1 is recorded.[9][10]
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the Pan-RAS-IN-1 concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.[9]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between Pan-RAS-IN-1 and RAS protein.
Methodology:
-
Sample Preparation: Recombinant RAS protein and Pan-RAS-IN-1 are prepared in an identical, thoroughly degassed buffer to minimize heats of dilution.[13][14] Typical starting concentrations are in the low micromolar range for the protein in the sample cell and 10-fold higher for the inhibitor in the syringe.[15]
-
Instrument Setup: The ITC instrument is cleaned, and a stable baseline is established by titrating buffer into buffer.
-
Titration: A series of small injections of Pan-RAS-IN-1 from the syringe are made into the RAS protein solution in the sample cell.[16][17]
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation.[13][14]
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of Pan-RAS-IN-1 on the viability of RAS-driven cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in an opaque-walled 96-well or 384-well plate at a density that allows for logarithmic growth during the assay period.[1][18][19][20]
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of Pan-RAS-IN-1. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[18]
-
Reagent Addition: The CellTiter-Glo® Reagent is added to each well.[1][19][20]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[1][20]
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[5][18]
-
Data Analysis: The relative cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the Pan-RAS-IN-1 concentration and fitting the data to a dose-response curve.
Western Blotting for p-ERK Inhibition
Objective: To assess the effect of Pan-RAS-IN-1 on the RAS signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Methodology:
-
Cell Treatment: RAS-driven cancer cells are treated with various concentrations of Pan-RAS-IN-1 for a specified time.
-
Cell Lysis: The cells are washed with PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for p-ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21][22][23]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane is stripped of the first set of antibodies and then re-probed with a primary antibody for total ERK1/2 to serve as a loading control.[21][22]
-
Densitometry Analysis: The intensity of the p-ERK and total ERK bands is quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[22]
Visualizations
Caption: Mechanism of action of Pan-RAS-IN-1 in the RAS signaling pathway.
Caption: Experimental workflow for Microscale Thermophoresis (MST).
Caption: Experimental workflow for CellTiter-Glo® cell viability assay.
Caption: Experimental workflow for Western Blotting of p-ERK.
References
- 1. OUH - Protocols [ous-research.no]
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- 3. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 4. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. researchgate.net [researchgate.net]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
